molecular formula C14H10F5N3O3S B12754387 Benzamide, 3,4-difluoro-N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- CAS No. 141284-17-5

Benzamide, 3,4-difluoro-N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-

Cat. No.: B12754387
CAS No.: 141284-17-5
M. Wt: 395.31 g/mol
InChI Key: SDJPNIXNIMKLCK-UHFFFAOYSA-N
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Description

Benzamide, 3,4-difluoro-N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- is a complex organic compound characterized by the presence of multiple functional groups, including difluoro, methylsulfonyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 3,4-difluoro-N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Formation of the Pyridine Ring:

    Introduction of the Difluoro Groups: The difluoro groups are introduced via halogenation reactions.

    Attachment of the Methylsulfonyl Group: This step involves sulfonylation reactions using reagents like methylsulfonyl chloride.

    Formation of the Benzamide Structure: The final step involves the formation of the benzamide structure through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 3,4-difluoro-N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoro positions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.

Scientific Research Applications

Benzamide, 3,4-difluoro-N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Benzamide, 3,4-difluoro-N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, N-(2-aminoethyl)-3,4-difluoro-N-methyl-
  • Benzamide, 3,4-difluoro-N-(2-methylcyclohexyl)-

Uniqueness

Benzamide, 3,4-difluoro-N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- is unique due to the presence of the trifluoromethyl and methylsulfonyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability, reactivity, and potential for specific interactions with molecular targets.

Properties

CAS No.

141284-17-5

Molecular Formula

C14H10F5N3O3S

Molecular Weight

395.31 g/mol

IUPAC Name

3,4-difluoro-N-[2-(methanesulfonamido)-5-(trifluoromethyl)pyridin-3-yl]benzamide

InChI

InChI=1S/C14H10F5N3O3S/c1-26(24,25)22-12-11(5-8(6-20-12)14(17,18)19)21-13(23)7-2-3-9(15)10(16)4-7/h2-6H,1H3,(H,20,22)(H,21,23)

InChI Key

SDJPNIXNIMKLCK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=N1)C(F)(F)F)NC(=O)C2=CC(=C(C=C2)F)F

Origin of Product

United States

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